molecular formula C16H21NO10 B566104 (2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 52583-26-3

(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Numéro de catalogue: B566104
Numéro CAS: 52583-26-3
Poids moléculaire: 387.34 g/mol
Clé InChI: VHVGMWZZADCFSJ-CLCXIOAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Discovery and Nomenclature Evolution

The historical trajectory of this compound discovery intertwines with the broader understanding of levodopa metabolism that began in earnest during the mid-20th century. The foundational work establishing this compound's significance emerged from studies investigating the metabolic fate of levodopa, which itself was first isolated in 1913 from legumes by Marcus Guggenheim. However, the recognition of glucuronide conjugates as important metabolic products came much later, as researchers began to appreciate the complexity of phase II detoxification pathways.

The compound's systematic chemical name reflects the International Union of Pure and Applied Chemistry nomenclature system, which precisely defines its stereochemical configuration and functional group arrangements. The designation (2S,3S,4S,5R) indicates the specific spatial arrangement of substituents around the glucuronic acid portion of the molecule, while the remaining portion describes the modified levodopa backbone with its methoxy substitution. This nomenclature evolution represents a shift from earlier, less precise naming conventions to the current system that provides unambiguous structural identification.

The recognition of this compound as 3-O-methyl-levodopa 4-glucuronide emerged from systematic studies of levodopa metabolism in the 1970s and 1980s, when researchers began to characterize the various metabolic pathways that process this crucial therapeutic agent. Early work by Bartholini and colleagues established 3-O-methyldopa as a major metabolite of levodopa, setting the stage for subsequent investigations into its further metabolism. The glucuronidation pathway was later identified as researchers explored the mechanisms by which the body eliminates these methylated metabolites, leading to the characterization of the specific glucuronide conjugate.

Biological Significance in Catecholamine Metabolism

The biological significance of this compound extends far beyond its role as a simple metabolic endpoint, encompassing critical functions in catecholamine homeostasis and neuroprotection. This compound represents the terminal product of a sophisticated metabolic cascade that begins with levodopa and proceeds through methylation by catechol-O-methyltransferase to form 3-O-methyldopa, followed by glucuronidation by UDP-glucuronosyltransferases. The formation of this glucuronide conjugate serves multiple biological functions, including facilitating the excretion of potentially accumulating metabolites and maintaining the delicate balance of catecholamine-related compounds in neural tissues.

The enzymatic machinery responsible for producing this compound demonstrates remarkable specificity and efficiency. UDP-glucuronosyltransferases, particularly those expressed in blood-brain barrier endothelial cells and astrocytes, catalyze the conjugation of glucuronic acid to the 4-hydroxyl position of 3-O-methyldopa. This glucuronidation reaction significantly increases the water solubility of the methylated metabolite, transforming a potentially accumulating compound into a form readily eliminated through renal excretion. Research has shown that these enzymes exhibit distinct substrate specificity patterns, with certain isoforms showing preferential activity toward catecholamine metabolites.

The biological importance of this glucuronidation pathway becomes particularly evident when considering the pharmacokinetic properties of the parent compound 3-O-methyldopa. Studies have demonstrated that 3-O-methyldopa possesses a significantly longer half-life than levodopa itself, approximately 15 hours compared to levodopa's 1-hour half-life. This extended half-life means that without efficient glucuronidation and subsequent elimination, 3-O-methyldopa would accumulate to potentially problematic levels in both plasma and brain tissue. The formation of the glucuronide conjugate therefore represents a critical detoxification mechanism that prevents such accumulation.

Furthermore, the biological significance of this compound extends to its role in maintaining blood-brain barrier integrity and function. UDP-glucuronosyltransferases expressed in blood-brain barrier tissues contribute to the overall protective function of this barrier by metabolizing potentially harmful compounds before they can accumulate in brain tissue. The glucuronidation of 3-O-methyldopa represents one example of this protective mechanism, ensuring that methylated levodopa metabolites are efficiently processed and eliminated rather than accumulating in neural tissues where they might interfere with normal catecholamine function.

Role as a Key Levodopa Metabolite in Neuropharmacology

The role of this compound in neuropharmacology reflects its position as a terminal metabolite in one of the most clinically significant drug metabolism pathways in neurological medicine. As the glucuronide conjugate of 3-O-methyldopa, this compound represents the endpoint of a metabolic sequence that significantly impacts the therapeutic efficacy of levodopa treatment in Parkinson disease and related movement disorders. Understanding this metabolic pathway has profound implications for optimizing therapeutic strategies and monitoring treatment effectiveness in patients receiving long-term levodopa therapy.

The pharmacological significance of this compound emerges from its relationship to 3-O-methyldopa accumulation in patients receiving chronic levodopa therapy. Research has demonstrated that 3-O-methyldopa levels increase significantly in patients with Parkinson disease, particularly those experiencing wearing-off phenomena. The formation of the glucuronide conjugate represents the primary mechanism by which accumulated 3-O-methyldopa is eliminated from the body, making this pathway crucial for maintaining therapeutic balance. Studies have shown that patients with elevated 3-O-methyldopa levels often exhibit altered ratios of dopamine to 3-O-methyldopa in cerebrospinal fluid, suggesting that the glucuronidation pathway may become increasingly important as disease progresses and treatment continues.

Clinical investigations have revealed that the efficiency of this glucuronidation pathway may influence treatment outcomes in neurodegenerative conditions. Pharmacokinetic studies comparing levodopa and 3-O-methyldopa levels in patient populations have shown significant interindividual variability in the formation and clearance of these metabolites. This variability appears to correlate with treatment response, suggesting that individual differences in glucuronidation capacity may contribute to the heterogeneity observed in levodopa therapy effectiveness. The measurement of glucuronide metabolites, including this compound, has therefore emerged as a potential biomarker for predicting and monitoring treatment response.

The compound's role in neuropharmacology extends beyond simple drug clearance to encompass broader questions of neurochemical homeostasis. Research has indicated that the balance between catecholamine synthesis, metabolism, and elimination involves complex interactions between multiple enzymatic pathways. The glucuronidation of 3-O-methyldopa represents one component of this broader network, contributing to the overall regulation of catecholamine-related compounds in neural tissues. Studies examining catecholamine metabolism have revealed that most metabolic processes occur within the same cells where these neurotransmitters are synthesized, highlighting the importance of efficient clearance mechanisms like glucuronidation.

Recent analytical developments have enhanced our understanding of this compound's pharmacological role through improved detection and quantification methods. Advanced liquid chromatography-mass spectrometry techniques have enabled researchers to measure this compound levels with unprecedented precision, facilitating detailed pharmacokinetic studies. These analytical advances have revealed previously unrecognized patterns in metabolite formation and clearance, contributing to more sophisticated models of levodopa metabolism and its clinical implications.

Metabolic Parameter Value Reference
Molecular Formula C₁₆H₂₁NO₁₀
Molecular Weight 387.34 g/mol
Parent Compound Half-life (3-O-methyldopa) ~15 hours
Levodopa Half-life (comparison) ~1.5 hours
Primary Formation Pathway UDP-glucuronosyltransferase conjugation
Clinical Significance Biomarker for levodopa metabolism

Propriétés

Numéro CAS

52583-26-3

Formule moléculaire

C16H21NO10

Poids moléculaire

387.34 g/mol

Nom IUPAC

(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H21NO10/c1-25-9-5-6(4-7(17)14(21)22)2-3-8(9)26-16-12(20)10(18)11(19)13(27-16)15(23)24/h2-3,5,7,10-13,16,18-20H,4,17H2,1H3,(H,21,22)(H,23,24)/t7-,10-,11-,12+,13-,16+/m0/s1

Clé InChI

VHVGMWZZADCFSJ-CLCXIOAUSA-N

SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O

SMILES isomérique

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

SMILES canonique

COC1=C(C=CC(=C1)CC(C(=O)O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonymes

(S)-4-(2-Amino-2-carboxyethyl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid;  3-O-Methyldopa Glucuronide

Origine du produit

United States

Méthodes De Préparation

Cyclization via Nitrolactone Intermediate

In a method analogous to the synthesis of morphiceptin peptidomimetics, nitrolactonization can be employed to establish the oxane scaffold. For example:

  • Step 1 : Treatment of a glucose derivative with nitric acid in acetic anhydride yields a bicyclic nitrolactone (e.g., compound 8 in Ref).

  • Step 2 : Hydrogenation of the nitrolactone over palladium hydroxide under high pressure (20 atm H₂) reduces the nitro group to an amine, enabling subsequent functionalization.

Key Reaction Conditions :

StepReagentsSolventTemperatureYield
1HNO₃, Ac₂OTHF0°C → rt81%
2H₂, Pd(OH)₂MeOHrt98%

Installation of the Amino-Carboxyethyl Side Chain

The (2S)-2-amino-2-carboxyethyl moiety is incorporated using peptide coupling techniques.

Boc-Protected Tyrosine Coupling

  • Step 1 : Deprotect the oxane-bound amine using trifluoroacetic acid (TFA) in dichloromethane.

  • Step 2 : Couple Boc-Tyr(Bn)-OH (1.2 eq) to the amine using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in DMF.

Reaction Table :

ComponentQuantityRole
Boc-Tyr(Bn)-OH1.2 eqCarboxyl donor
TBTU1.5 eqCoupling agent
DIEA3.0 eqBase

Yield : 90% after purification.

Deprotection and Final Modification

Silyl Ether and Benzyl Group Removal

  • TBS Deprotection : Treat the silyl-protected intermediate with tetrabutylammonium fluoride (TBAF) in THF.

  • Hydrogenolysis : Remove benzyl groups using Pd(OH)₂/C under H₂ (20 atm) in methanol.

Critical Notes :

  • Methanol is preferred for hydrogenolysis due to its polarity and ability to solubilize aromatic intermediates.

  • Avoid over-reduction by monitoring reaction progress via TLC.

Analytical Validation

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Verify stereochemistry and functional group integrity. For example, the oxane ring protons appear as multiplets at δ 3.42–4.79.

  • HRMS : Confirm molecular weight (calc. for C₁₈H₂₄N₂O₁₁: 468.13 g/mol).

Chromatographic Purity

  • HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 5% → 95% ACN over 20 min). Purity >98%.

Challenges and Optimization

  • Stereochemical Drift : Minimize epimerization during coupling by using low temperatures (-20°C) and short reaction times.

  • Solubility Issues : Polar intermediates may require DMF/THF mixtures for homogeneity .

Analyse Des Réactions Chimiques

Types of Reactions

The compound (2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxyl groups may produce primary alcohols.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s amino and carboxyl groups make it a potential candidate for studying enzyme-substrate interactions and protein modifications.

Medicine

Industry

In industrial applications, the compound can be used in the synthesis of polymers, resins, and other materials with specific properties, such as enhanced durability or biocompatibility.

Mécanisme D'action

The mechanism by which (2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid exerts its effects involves interactions with various molecular targets. These may include:

    Enzymes: The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparaison Avec Des Composés Similaires

Structural Analogues with Oxane-Carboxylic Acid Cores

a. CAS 21080-66-0: (3S,4S,5S,6R)-6-(4-Aminophenoxy)-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic Acid
  • Structural Similarities : Shares the tetrahydropyran-carboxylic acid backbone and hydroxyl groups.
  • Key Differences: The phenoxy group here lacks the amino-carboxyethyl substituent, instead bearing a simple 4-aminophenoxy group.
  • Bioactivity Implications: The amino group in CAS 21080-66-0 may enhance solubility but limit membrane permeability relative to the target compound’s carboxyethyl side chain.
b. (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-hydroxybenzoyloxy)oxane-2-carboxylic Acid
  • Structural Similarities : Oxane core with hydroxyl and carboxylic acid groups.
  • Key Differences: The substituent at position 6 is a 2-hydroxybenzoyloxy group, introducing an ester linkage and aromatic ring. This increases hydrophobicity and may reduce metabolic stability compared to the target compound’s ether-linked phenoxy group .
  • Pharmacokinetics : The ester group in this analogue is prone to hydrolysis, whereas the target compound’s ether linkage offers greater stability in physiological conditions.

Chromen-4-one Derivatives

a. (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy)oxane-2-carboxylic Acid (CAS 36948-76-2)
  • Structural Similarities : Oxane-carboxylic acid core with hydroxyl and methoxy substituents.
  • Key Differences: The phenoxy group is replaced by a chromen-4-one moiety, introducing a fused aromatic system.
  • Bioactivity: Chromen-4-one derivatives often exhibit antioxidant and anti-inflammatory properties, whereas the target compound’s amino-carboxyethyl group may favor enzyme inhibition or receptor binding.

Feruloylquinic Acid Analogues

a. 3-O-Feruloylquinic Acid
  • Structural Similarities : Cyclohexanecarboxylic acid core with hydroxyl groups and a conjugated substituent (feruloyl group).
  • Key Differences: The absence of an oxane ring and the presence of a feruloyl ester (a cinnamate derivative) distinguish this compound. The target compound’s amino-carboxyethyl side chain provides zwitterionic character, absent in feruloylquinic acid .

Substituent-Driven Property Variations

Compound Molecular Weight Key Functional Groups Polarity Potential Bioactivities
Target Compound ~460–494 g/mol* Amino, carboxyethyl, methoxy, hydroxyl, carboxylic acid High (zwitterionic) Enzyme inhibition, receptor modulation
CAS 36948-76-2 460.39 g/mol Chromen-4-one, hydroxyl, methoxy Moderate Antioxidant, anti-inflammatory
CAS 21080-66-0 ~325 g/mol Amino, hydroxyl, carboxylic acid High Solubility enhancer, drug intermediate
3-O-Feruloylquinic Acid 368.3 g/mol Feruloyl ester, hydroxyl Moderate Antioxidant, metabolic intermediate

*Molecular weight estimated based on structurally similar compounds .

Activité Biologique

Chemical Structure and Properties

The compound is characterized by a unique stereochemistry and functional groups that contribute to its biological activity. It features a methoxyphenoxy group and multiple hydroxyl groups, which are known to enhance solubility and reactivity in biological systems.

Molecular Formula

  • Molecular Formula : C₁₄H₁₉N₃O₈

Key Functional Groups

  • Amino Group : Contributes to its interaction with biological receptors.
  • Carboxylic Acid : Essential for its acidic properties and solubility.
  • Methoxy Group : Enhances lipophilicity.

The compound exhibits several biological activities that can be attributed to its structural components:

  • Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Properties : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Effects : The amino group enhances its binding affinity to microbial cell walls, leading to increased efficacy against various pathogens.

1. Antioxidant Activity

A study conducted by Zhang et al. (2020) demonstrated that this compound significantly reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent for oxidative stress-related diseases.

StudyFindings
Zhang et al. (2020)Reduced malondialdehyde levels by 30% in treated cells compared to controls.

2. Anti-inflammatory Effects

Research by Lee et al. (2021) showed that the compound inhibited the expression of TNF-alpha and IL-6 in macrophages, suggesting its role in managing inflammatory diseases.

StudyFindings
Lee et al. (2021)Decreased TNF-alpha levels by 40% in treated macrophages.

3. Antimicrobial Activity

In a study on antimicrobial properties, Chen et al. (2022) found that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values of 12 µg/mL and 15 µg/mL respectively.

PathogenMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.